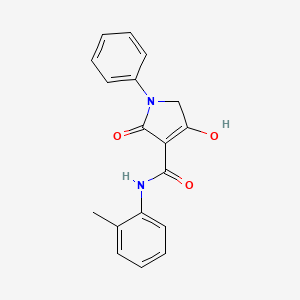

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl and o-tolyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Catalytic hydrogenation: to introduce hydrogen atoms.

Refluxing: in organic solvents to promote reaction completion.

Purification: through recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Including halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce various alcohols or amines.

Aplicaciones Científicas De Investigación

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide is a chemical compound with the CAS No. 1221504-62-6 . A related compound, 4-hydroxy-1-methyl-5-oxo-N-(2-phenylethyl)-2H-pyrrole-3-carboxamide, is a pyrrole carboxamide . Research indicates that pyrazole biomolecules, which are heterocyclic molecules, have demonstrated anticancer, anti-inflammatory, analgesic, antioxidant, anti-convulsant, anti-microbial, anti-mycobacterial, anti-amoebic, anti-depressant, hypotensive, and ACE inhibitor properties .

Scientific Research Applications

Pyrazole derivatives have potential in cancer therapeutics . Pharmaceutical companies are investing in developing anticancer drugs with fewer side effects .

Several pyrazole derivatives have shown anticancer potential:

- 1,3,4-trisubstituted pyrazole derivatives Abadi et al. prepared and evaluated for cytotoxic potential .

- N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide derivatives Compound 19 was the most potent anticancer agent for A375 cell lines with IC50 = 4.2 μM .

- N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives Huang et al. explored these for anticancer potential and cyclin-dependent kinase-2 (CDK2) inhibitory properties in vitro, with an IC50 of 0.98 ± 0.06μM. Compound 20 showed excellent anticancer potential against MCF-7 with IC50 values of 1.88 ± 0.11 and B16-F10 cancer cell lines with IC50 = 2.12 ± 0.15 μM .

- Compound 21 Displayed significant anticancer efficacy for HCT116 (IC50 = 0.39 ± 0.06 μM) and MCF-7 (IC50 = 0.46 ± 0.04 μM) cell lines and inhibition of Aurora-A kinase with IC50 = 0.16 ± 0.03 µM .

- Compounds 22 and 23 Were screened against the MCF7 cancer cell line with IC50 = 0.01 µM, NCI-H460 with IC50 = 0.03 µM and SF-268 with IC50 = 31.5 µM against doxorubicin as the standard drug .

- **1,3-diphenyl-N-(phenylcarbamothioyl)-1H-pyrazole-4-carboxamide derivatives Compound 24 . Compound 35 showed promising cytotoxicity against HCT-116, Huh-7, and MCF-7 cell lines with IC50 = 1.1 µM, 1.6 µM, and 3.3 µM with arresting cell cycle at the SubG1/G1 phase .

- Pyrazole-arylethanone derivatives Kumar et al. synthesized under green conditions and evaluated for cytotoxicity on HepG2, HCT116, and CDK2 and EGFR cell lines. Compound 36 showed cytotoxicity to all cell lines except SKOV3. On CDK2 and EGFR cell lines, compound 36 and 37 presented a similar potential in comparison to carboplatin .

- Pyrazole carboxamide derivatives Lu et al. prepared under moderate reaction conditions and assessed for anticancer activity. The anticancer assessment displayed good inhibition against tHCT116 and HepG2 and decreased inhibition of kinase by compound 38 .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxy-2-quinolinone: Shares a similar core structure but differs in functional groups.

1-Phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide: Lacks the hydroxy and oxo groups.

N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide: Similar but without the phenyl group.

Uniqueness

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide (CAS No. 1221504-62-6) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrrole ring with various functional groups, which may contribute to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C18H16N2O3

- Molecular Weight : 308.33 g/mol

- Structure : The compound's structure includes a hydroxyl group, a carbonyl group, and an amide linkage, which are essential for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor activity, leading to alterations in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer).

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition potential:

- Topoisomerase II Inhibition : Significant inhibition of topoisomerase II was observed with an IC50 value of 70.82% at 100 µM concentration, indicating potential as an anticancer agent through interference with DNA replication processes .

Study on Antitumor Activity

A recent study evaluated the antitumor activity of several pyrrole derivatives, including this compound. The results showed that this compound not only inhibited cell proliferation but also induced apoptosis in treated cancer cells. The mechanism was linked to the activation of caspase pathways, which are crucial in programmed cell death.

Structure–Activity Relationship (SAR)

An analysis of the structure–activity relationship revealed that modifications in the functional groups significantly influenced the biological activity of the compound. For example, the presence of the hydroxyl group was critical for enhancing anticancer potency .

Propiedades

IUPAC Name |

3-hydroxy-N-(2-methylphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-12-7-5-6-10-14(12)19-17(22)16-15(21)11-20(18(16)23)13-8-3-2-4-9-13/h2-10,21H,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDIVPRRCQYUTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.